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Compound of Interest

Compound Name: 13-Epitorulosol

CAS No.: 3650-30-4

Cat. No.: B8124349 Get Quote

Executive Summary
13-Epitorulosol (also known as 13-epi-torulosol or iso-torulosol) is a bioactive diterpenoid

belonging to the labdane class.[1][2][3] Chemically defined as (13R)-labd-8(17),14-diene-

13,19-diol, it is the C-13 stereoisomer of the more common diterpene Torulosol (19-

hydroxymanool).[1]

This compound is primarily isolated from the oleoresins and essential oils of conifers,

specifically Cupressus sempervirens (Mediterranean Cypress), Larix decidua, and Pinus

species.[1] It is of significant interest in drug discovery due to its established antibacterial, anti-

inflammatory, and cytotoxic properties, particularly against Gram-positive bacteria and specific

cancer cell lines.[1]

Part 1: Chemical Identity & Structural
Architecture[1]
Nomenclature & Classification[1]

IUPAC Name: (3S)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-

3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol[1]

Common Name: 13-Epitorulosol[1]
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Skeleton: Labdane (Bicyclic diterpene)[1]

CAS Registry Number: 3650-30-4[1]

Molecular Formula:

[1]

Molecular Weight: 306.49 g/mol [1]

Structural Connectivity (Graphviz Visualization)
The following diagram illustrates the core labdane skeleton connectivity, highlighting the critical

stereocenters at C-13 and the hydroxymethyl group at C-19.[1]
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Caption: Connectivity map of 13-Epitorulosol. Note the C-13 chiral center (yellow) and C-19

hydroxymethyl group (blue) distinguishing it from Manool.[1]
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Part 2: Structural Elucidation & Diagnostic Data[1]
[4]
Differentiation between Torulosol and 13-Epitorulosol relies heavily on NMR spectroscopy.[1]

The stereochemistry at C-13 induces specific chemical shift changes in the neighboring

carbons (C-12, C-16) and protons.[1]

NMR Spectroscopic Profile ( C NMR, 100 MHz, CDCl )
The following table synthesizes diagnostic chemical shifts for the labdane skeleton, highlighting

the regions where epimeric differences are most pronounced.
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Carbon Position Type (ppm) Diagnostic Notes

C-8 Quaternary 148.0 - 148.5
Exocyclic double bond

anchor.[1]

C-17 CH 106.0 - 107.0

Exocyclic methylene

(characteristic of labd-

8(17)-enes).[1]

C-13 Quaternary 73.5 - 75.0

Chiral Center. Shift

varies subtly between

epimers.

C-14 CH 145.0 - 146.0
Vinyl proton

attachment.

C-15 CH 111.0 - 112.0
Terminal vinyl

methylene.

C-19 CH 64.0 - 65.5

Primary Alcohol.

Distinguishes

Torulosol series from

Manool.

C-16 CH 23.0 - 28.0

Critical Discriminator.

In 13-epi isomers, this

methyl often shifts

upfield relative to the

normal isomer.

C-9 CH 56.0 - 57.0
Ring junction methine.

[1]

Stereochemical Verification (The "Epi" Factor)
To confirm the 13-Epi configuration (13R vs 13S):

C-13 Methyl Signal (

H NMR): In the normal (13S) isomer, the C-16 methyl singlet typically appears around
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1.[1]28. In the 13-epi (13R) isomer, this signal often shifts slightly upfield or downfield
depending on solvent shielding.[1]

C-12 Carbon Shift: The steric compression (gamma-gauche effect) from the C-13 hydroxyl

orientation causes a diagnostic shift in the C-12 methylene carbon signal.[1]

Optical Rotation: 13-Epitorulosol exhibits a specific rotation

distinct from Torulosol.[1] (e.g., if Torulosol is

, the epimer will differ significantly in magnitude or sign).[1]

Part 3: Isolation & Purification Protocol
This protocol is designed for the isolation of 13-Epitorulosol from Cupressus sempervirens

(Cypress) cones/berries, ensuring high purity for biological testing.[1]

Workflow Diagram
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Caption: Step-by-step fractionation logic to separate diols (13-Epitorulosol) from mono-

alcohols (Manool) and hydrocarbons.

Detailed Methodology
Extraction: Macerate air-dried, ground cones (1 kg) in Acetone (3 L) for 48 hours at room

temperature. Filter and concentrate under reduced pressure.[1]

Fractionation: Resuspend the crude extract in MeOH:H

O (9:1). Partition against Hexane (

mL) to remove fats and waxes.

Enrichment: Extract the aqueous MeOH layer with CH

Cl

or EtOAc. This organic phase contains the diterpenes.[4]

Chromatography: Load the enriched extract onto a Silica Gel 60 column.

Eluent A: Hexane (100%)

Elutes hydrocarbons.[1]

Eluent B: Hexane:EtOAc (9:[1]1)

Elutes Manool.

Eluent C: Hexane:EtOAc (7:[1]3)

Elutes 13-Epitorulosol.

Polishing: If Torulosol and 13-Epitorulosol co-elute, separate using Silver Nitrate (

) impregnated silica gel (Argentation Chromatography), which resolves isomers based on the
steric accessibility of the double bonds.[1]

Part 4: Biological Potential & Applications[1][6][7][8]
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Therapeutic Mechanisms[1]
Antimicrobial: 13-Epitorulosol disrupts the cell membrane integrity of Gram-positive bacteria

(Staphylococcus aureus, Bacillus subtilis).[1] The C-19 hydroxyl group is crucial for

amphiphilicity, allowing membrane insertion.[1]

Cytotoxicity: Labdane diterpenes induce apoptosis in cancer cells via the mitochondrial

pathway.[1] The presence of the exocyclic double bond (C-8/C-17) acts as a Michael

acceptor in some biological contexts, potentially alkylating cysteine residues in enzymes.[1]

Handling & Stability[1]
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

Solubility: Soluble in DMSO, Ethanol, Chloroform.[1] Insoluble in water.[1]

Stability: Sensitive to acid (acid-catalyzed rearrangement of the exocyclic double bond to the

endocyclic

position).[1] Avoid acidic solvents during extraction.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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